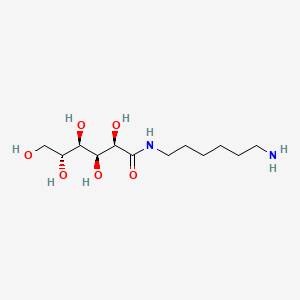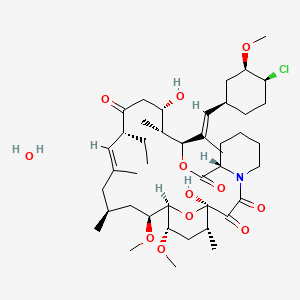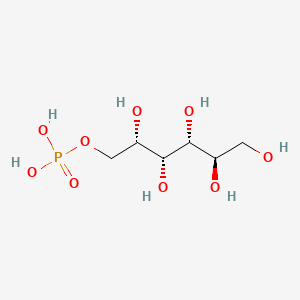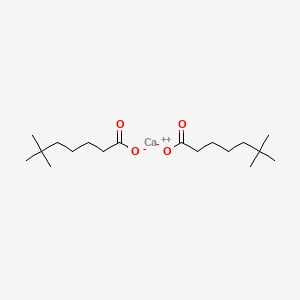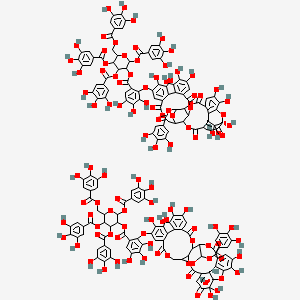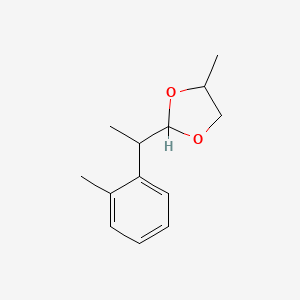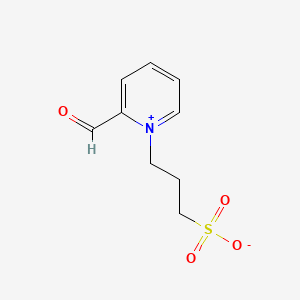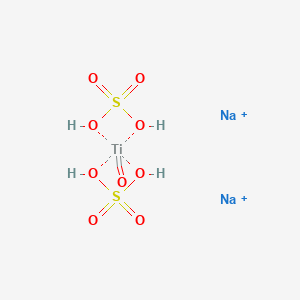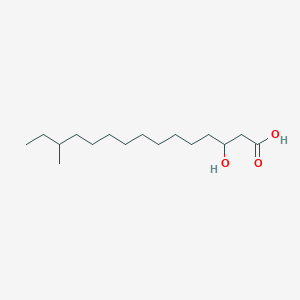
Tetraamminezinc(2+) dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraamminezinc(2+) dibenzoate is a coordination compound consisting of a zinc ion coordinated to four ammonia molecules and two benzoate anions
準備方法
Synthetic Routes and Reaction Conditions
Tetraamminezinc(2+) dibenzoate can be synthesized by reacting zinc salts with ammonia in the presence of benzoic acid. The typical reaction involves dissolving zinc nitrate or zinc sulfate in water, followed by the addition of ammonia solution to form the tetraamminezinc(2+) complex. Benzoic acid is then added to the solution to precipitate the dibenzoate salt. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and benzoic acid to a zinc salt solution in a reactor. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete formation of the product. The precipitated this compound is then separated, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions
Tetraamminezinc(2+) dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and ammonia.
Substitution: The ammonia ligands can be substituted by other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions are carried out by adding the desired ligand to the this compound solution. The reaction conditions vary depending on the ligand but often involve mild heating and stirring.
Major Products
Oxidation: Zinc oxide, benzoic acid, and ammonia.
Reduction: Zinc metal and ammonia.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Tetraamminezinc(2+) dibenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-based coordination compounds and catalysts.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks and nanomaterials.
作用機序
The mechanism of action of tetraamminezinc(2+) dibenzoate involves the coordination of zinc ions with ammonia and benzoate ligands. The zinc ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Tetraamminezinc(2+) sulfate: Similar structure but with sulfate anions instead of benzoate.
Tetraamminezinc(2+) chloride: Contains chloride anions instead of benzoate.
Tetraamminezinc(2+) nitrate: Nitrate anions replace benzoate.
Uniqueness
Tetraamminezinc(2+) dibenzoate is unique due to the presence of benzoate anions, which impart specific properties such as increased stability and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring robust coordination compounds.
特性
CAS番号 |
94246-66-9 |
|---|---|
分子式 |
C14H22N4O4Zn |
分子量 |
375.7 g/mol |
IUPAC名 |
zinc;azane;dibenzoate |
InChI |
InChI=1S/2C7H6O2.4H3N.Zn/c2*8-7(9)6-4-2-1-3-5-6;;;;;/h2*1-5H,(H,8,9);4*1H3;/q;;;;;;+2/p-2 |
InChIキー |
QFQCDMMNUXHKSP-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].N.N.N.N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


